4-Methoxy-2-(methylthio)phenol

Catalog No.
S16117873
CAS No.
M.F
C8H10O2S
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-(methylthio)phenol

Product Name

4-Methoxy-2-(methylthio)phenol

IUPAC Name

4-methoxy-2-methylsulfanylphenol

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C8H10O2S/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3

InChI Key

OVDAEYRZCNCSKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)SC

4-Methoxy-2-(methylthio)phenol, also known as 4-methoxy-2-(methylthio)phenol, is an organic compound characterized by a methoxy group and a methylthio group attached to a phenolic ring. Its molecular formula is C9H12O2S, and it features a phenolic structure that contributes to its chemical reactivity and potential biological activities. The presence of both the methoxy and methylthio groups enhances its solubility in organic solvents and provides unique electronic properties, making it a subject of interest in various fields of research.

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction: The compound can be reduced to yield corresponding alcohols or amines depending on the reaction conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions.

Research indicates that compounds similar to 4-methoxy-2-(methylthio)phenol exhibit various biological activities, including:

  • Antimicrobial Properties: Phenolic compounds have been shown to possess antimicrobial activity against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects: Some studies suggest that derivatives of phenolic compounds may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases

    4-Methoxy-2-(methylthio)phenol finds applications in various fields:

    • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound in drug development.
    • Agriculture: Its antimicrobial properties make it a candidate for use in agrochemicals.
    • Material Science: The compound may be utilized in the synthesis of polymers or as an additive in materials due to its unique chemical properties.

The synthesis of 4-methoxy-2-(methylthio)phenol can be achieved through various methods:

  • Methylation of Thiophenol: This method involves the methylation of thiophenol followed by reaction with a methoxybenzaldehyde under acidic conditions.
  • Condensation Reactions: A common approach is the condensation of 4-methoxybenzaldehyde with methylthiophenol in the presence of an acid catalyst.
  • Oxidative Coupling: Utilizing oxidative coupling reactions with suitable substrates can also yield this compound.

These synthetic routes are optimized for yield and purity, often employing reflux conditions or continuous flow reactors for industrial applications.

Studies on the interactions of 4-methoxy-2-(methylthio)phenol with biological targets are essential for understanding its mechanism of action. Research has focused on:

  • Binding Affinities: Investigating how well the compound binds to specific enzymes or receptors involved in disease processes.
  • Mechanistic Pathways: Understanding how this compound influences cellular pathways related to inflammation or tumorigenesis.

Such studies are crucial for evaluating its potential therapeutic uses.

Several compounds share structural similarities with 4-methoxy-2-(methylthio)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-4-methylphenolMethoxy and methyl groups on phenolic ringCommonly used as an antiseptic
4-MethoxyphenolSingle methoxy group on phenolic ringUsed as an intermediate in chemical synthesis
4-Methylthio-2-hydroxyphenylacetateMethylthio and hydroxy groupsExhibits different biological activities
4-(Methoxymethyl)phenolMethoxymethyl substituent on phenolic structureUsed as a precursor in pharmaceuticals

Uniqueness

The uniqueness of 4-methoxy-2-(methylthio)phenol lies primarily in the combination of both methoxy and methylthio groups, which provides distinct electronic characteristics not found in other similar compounds. This dual functionality enhances its potential applications in medicinal chemistry and material sciences, positioning it as a valuable compound for further research and development.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.04015073 g/mol

Monoisotopic Mass

170.04015073 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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